molecular formula C18H18N4O4 B2662901 5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921830-07-1

5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No. B2662901
M. Wt: 354.366
InChI Key: HBHYMXFAYGZJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione” is a pyrrolo[3,2-d]pyrimidine derivative . Pyrrolo[3,2-d]pyrimidines are known for their diverse biological activities and are an integral part of DNA and RNA .


Synthesis Analysis

The synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with excess aliphatic carboxylic acids in the presence of phosphoryl chloride (POCl 3) has also been reported .


Molecular Structure Analysis

The chemical structure of the synthesized pyrrolo[3,2-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives are complex and involve multiple steps . The reactions are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence .


Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .

Scientific Research Applications

Corrosion Inhibition

Research on derivatives of 1H-pyrrole-2,5-dione, including structures similar to the specified compound, has shown significant potential in inhibiting corrosion of carbon steel in acidic media. These studies demonstrate how molecular structures of such derivatives can influence their effectiveness as corrosion inhibitors, highlighting their practical applications in protecting metals against corrosion in industrial environments (Zarrouk et al., 2015).

Molecular Interactions and Crystal Structures

Investigations into novel compounds with similar core structures, including morpholine derivatives, have provided insights into their molecular interactions, crystal structures, and potential applications in materials science. These studies offer valuable information on the structural properties of these compounds, which can be critical for designing new materials with specific characteristics (Kaynak et al., 2013).

Synthesis and Characterization of Derivatives

Research focused on synthesizing new derivatives of compounds with morpholine and pyrrolopyrimidine units has expanded the understanding of their chemical properties and potential applications. These studies are crucial for the development of new chemicals that could serve various industrial and pharmaceutical purposes (Karimian et al., 2017).

Biological Activity

Studies on pyrimidine linked with morpholinophenyl derivatives, structurally related to the queried compound, have explored their biological activities. These investigations provide a foundation for further research into their potential therapeutic uses, offering insights into the relationship between chemical structure and biological function (Gorle et al., 2016).

properties

IUPAC Name

5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-20-11-13(16(23)21-7-9-26-10-8-21)14-15(20)17(24)22(18(25)19-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHYMXFAYGZJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-7-(morpholine-4-carbonyl)-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

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